molecular formula C2H3CuF3O3 B055106 Copper (II) Trifluoroacetate CAS No. 123333-88-0

Copper (II) Trifluoroacetate

Cat. No.: B055106
CAS No.: 123333-88-0
M. Wt: 195.58 g/mol
InChI Key: AKQGQKFVDGRGJP-UHFFFAOYSA-N
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Description

Copper (II) Trifluoroacetate is a chemical compound with the formula Cu(CF₃COO)₂. It is the trifluoroacetate of divalent copper and exists in various forms, including anhydrous, hydrate, and adducts with other solvents. The compound is known for its blue crystalline appearance and is soluble in water .

Preparation Methods

Copper (II) Trifluoroacetate can be synthesized by reacting trifluoroacetic acid with copper oxide, copper hydroxide, or basic copper carbonate. The reaction typically involves the following steps:

Industrial production methods often involve the use of acetone to replace water molecules in the hydrate form of this compound. Under reduced pressure conditions, acetone can be removed to obtain the anhydrous material .

Chemical Reactions Analysis

Copper (II) Trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper (III) compounds.

    Reduction: The compound can be reduced to form copper (I) compounds.

    Substitution: this compound forms adducts with a variety of Lewis bases, such as ammonia, water, dioxane, and quinoline.

Common reagents and conditions used in these reactions include trifluoroacetic acid, copper oxide, copper hydroxide, and basic copper carbonate. Major products formed from these reactions include copper (I) nitride and other copper-based compounds .

Scientific Research Applications

Copper (II) Trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Copper (II) Trifluoroacetate involves its ability to form adducts with Lewis bases. The Lewis bases bind to the axial positions of the copper center, facilitating various chemical reactions. The compound’s effects are exerted through its interactions with molecular targets, including enzymes and other proteins involved in biochemical pathways .

Comparison with Similar Compounds

Copper (II) Trifluoroacetate can be compared with other similar compounds, such as:

This compound is unique due to its trifluoroacetate ligand, which imparts distinct chemical properties and reactivity compared to other copper-based compounds.

Properties

CAS No.

123333-88-0

Molecular Formula

C2H3CuF3O3

Molecular Weight

195.58 g/mol

IUPAC Name

copper;2,2,2-trifluoroacetic acid;hydrate

InChI

InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2

InChI Key

AKQGQKFVDGRGJP-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.O.[Cu]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the provided research doesn't define a specific biological target for Copper(II) Trifluoroacetate, its interaction often stems from Copper(II)'s ability to coordinate with electron-rich sites in organic molecules. For example, in [], Copper(II) Trifluoroacetate acts as a catalyst by coordinating with carbonyl groups in cycloalkanones, facilitating aldol condensation reactions. The downstream effects are dependent on the specific reaction and substrates involved.

ANone:

  • Molecular Formula: Anhydrous form: C4CuF6O4 []; Hydrated form: C4CuH2F6O4·xH2O []
  • Molecular Weight: Anhydrous: 289.58 g/mol []; Hydrated: Variable depending on the degree of hydration []
  • Spectroscopic Data: Characterization often includes:
    • UV-Vis Spectroscopy: Reveals d-d transitions characteristic of Copper(II) complexes, providing information about coordination geometry. [, , ]
    • Infrared Spectroscopy (IR): Identifies characteristic stretching frequencies for carboxylate groups and other ligands present. [, ]
    • Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and coordination environment of the Copper(II) ion. [, ]

A: Copper(II) Trifluoroacetate exhibits air and moisture sensitivity, requiring storage under an inert atmosphere. [] It demonstrates volatility, enabling its use in chemical vapor deposition for thin copper film production. [] It acts as a precursor for Copper Selenide nanoparticles in reactions with specific organoselenium compounds. []

ANone: Copper(II) Trifluoroacetate serves as a Lewis acid catalyst in various organic reactions.

  • Mechanism: It typically functions by activating electrophilic substrates through coordination, facilitating nucleophilic attack. [, ]
  • Selectivity: Observed selectivity depends on the specific reaction. For instance, in crossed-aldol condensation, it shows selectivity towards the formation of α,α′-bis(substituted benzylidene) cycloalkanones. []
  • Uses:
    • Synthesis of 2,4,5-triarylimidazoles []
    • Crossed-aldol condensation of cycloalkanones with aromatic aldehydes []
    • Synthesis of [, ]-annulated N-fused heterocycles via oxidative [3+2]-annulation []

A: Yes, "broken symmetry" Density Functional Theory (DFT) calculations have been employed to estimate the exchange integrals in tetranuclear Copper(II) trifluoroacetate complexes. [] These calculations help elucidate magnetic properties and provide insights into the electronic structure of these complexes.

A: Copper(II) Trifluoroacetate is sensitive to moisture; therefore, storage under an inert atmosphere is crucial for maintaining its stability. [] While specific formulation strategies are not discussed, researchers often employ anhydrous solvents and inert conditions when handling this compound.

ANone: While specific historical milestones aren't detailed in the provided research, studies on Copper(II) Trifluoroacetate have contributed to:

  • Understanding the coordination chemistry of Copper(II) with perfluorinated carboxylates [, , ].
  • Exploring its use as a precursor for material science applications, like the synthesis of copper selenide nanoparticles and thin films [, ].
  • Investigating its catalytic activity in organic synthesis, expanding the repertoire of copper-catalyzed reactions [, , , ].

ANone: The research on Copper(II) Trifluoroacetate showcases interdisciplinary connections:

  • Coordination Chemistry and Materials Science: Synthesis of copper selenide nanoparticles [] and copper nitride powders/films [] relies on understanding the reactivity and decomposition pathways of Copper(II) Trifluoroacetate.
  • Inorganic Chemistry and Catalysis: Developing Copper(II) Trifluoroacetate-catalyzed organic reactions like [3+2] annulations [] and crossed-aldol condensations [] necessitates understanding both the coordination chemistry and catalytic mechanisms.
  • Synthetic Chemistry and Spectroscopy: Characterizing the structure and properties of Copper(II) Trifluoroacetate complexes often involves a synergistic combination of synthesis, spectroscopic techniques (UV-Vis, IR, EPR), and computational modeling [, , , ].

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